molecular formula C4H6N4 B1252368 3-Hydrazinylpyridazine CAS No. 40972-16-5

3-Hydrazinylpyridazine

Cat. No.: B1252368
CAS No.: 40972-16-5
M. Wt: 110.12 g/mol
InChI Key: YTRGNBTVTHPFJM-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridazine is a heterocyclic compound with the molecular formula C4H6N4. It is characterized by a pyridazine ring substituted with a hydrazine group at the third position.

Scientific Research Applications

3-Hydrazinylpyridazine has a wide range of applications in scientific research:

Future Directions

Research on pyrazole and pyridazine derivatives, including 3-Hydrazinylpyridazine, continues in order to search for new compounds with fungicidal, herbicidal, and insecticidal activities . The aim is to develop new, more eco-friendly drugs with different mechanisms of action .

Biochemical Analysis

Biochemical Properties

3-Hydrazinylpyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . The compound interacts with enzymes such as hydrolases and oxidoreductases, facilitating redox reactions and hydrolysis processes. These interactions are primarily mediated through hydrogen bonding and coordination with metal ions present in the active sites of the enzymes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stimulate plant growth and exhibit antibacterial properties . In mammalian cells, this compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and metabolic flux. The compound’s impact on cellular metabolism includes the inhibition of glycolytic enzymes, resulting in reduced ATP production and altered energy homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonding and coordination with metal ions, leading to enzyme inhibition or activation . This binding alters the enzyme’s conformation and activity, resulting in changes in metabolic pathways and gene expression. Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained antibacterial and anti-inflammatory effects, with minimal cytotoxicity observed in mammalian cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and bacterial load . At high doses, this compound can cause toxic effects, including liver and kidney damage, due to its interaction with cellular enzymes and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biochemical targets.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and reduction reactions mediated by oxidoreductases, leading to the formation of metabolites that are further processed by hydrolases and transferases . These metabolic pathways influence the compound’s bioavailability and efficacy, with changes in metabolite levels observed in response to different dosages and exposure times.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier proteins and distributed within tissues through binding to plasma proteins . This transport and distribution influence the compound’s localization and accumulation, affecting its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with enzymes and nucleic acids . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific cellular compartments, influencing its biochemical interactions and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions . Another method includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

pyridazin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRGNBTVTHPFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485431
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40972-16-5
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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